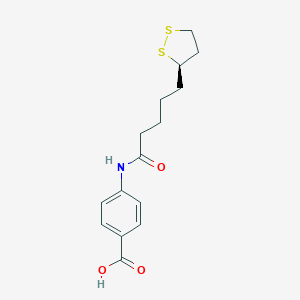

Lipoyl-4-aminobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

129706-46-3 |

|---|---|

Molecular Formula |

C15H19NO3S2 |

Molecular Weight |

325.5 g/mol |

IUPAC Name |

4-[5-[(3R)-dithiolan-3-yl]pentanoylamino]benzoic acid |

InChI |

InChI=1S/C15H19NO3S2/c17-14(4-2-1-3-13-9-10-20-21-13)16-12-7-5-11(6-8-12)15(18)19/h5-8,13H,1-4,9-10H2,(H,16,17)(H,18,19)/t13-/m1/s1 |

InChI Key |

NEBJBHGIXSLSNP-CYBMUJFWSA-N |

SMILES |

C1CSSC1CCCCC(=O)NC2=CC=C(C=C2)C(=O)O |

Isomeric SMILES |

C1CSS[C@@H]1CCCCC(=O)NC2=CC=C(C=C2)C(=O)O |

Canonical SMILES |

C1CSSC1CCCCC(=O)NC2=CC=C(C=C2)C(=O)O |

Synonyms |

L-PABA lipo-PAB lipoyl-4-aminobenzoic acid lipoyl-p-aminobenzoate |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Lipoyl 4 Aminobenzoic Acid and Its Constituents

Synthetic Routes for 4-Aminobenzoic Acid

4-Aminobenzoic acid, also known as PABA, is a crucial organic intermediate. Its synthesis can be accomplished through various methods, tailored for either large-scale industrial production or more specialized laboratory applications.

In industrial settings, the synthesis of 4-aminobenzoic acid is dominated by two primary, economically viable routes. wikipedia.org

The most common method is the reduction of 4-nitrobenzoic acid . This process typically involves catalytic hydrogenation. wikipedia.org In this approach, 4-nitrobenzoic acid is hydrogenated under pressure in the presence of a catalyst. chemicalbook.com Common catalysts for this reaction include Raney nickel and palladium on carbon (Pd/C). chemicalbook.comnih.gov The reaction is often carried out in an aqueous medium or a solvent mixture like water and tetrahydrofuran. chemicalbook.com For instance, using a Pd/C catalyst, an aqueous solution of the sodium salt of 4-nitrobenzoic acid can be hydrogenated at temperatures of 60-70°C and hydrogen pressures of 1-4 MPa, followed by acidification to yield PABA with high purity (>99%) and yields exceeding 95%. nih.gov

A second significant industrial method is the Hofmann degradation (or Hofmann rearrangement) of the monoamide derived from terephthalic acid. wikipedia.org This multi-step process begins with a material like methyl-4-formylbenzoate, a byproduct of dimethyl terephthalate (B1205515) synthesis. The process involves chlorination, amidation to form a carbamoylbenzoate, and a subsequent Hofmann reaction in an aqueous solution to yield PABA. google.com Another variation involves the reaction of 1,4-phthalic acid monoester with hydroxylamine (B1172632) to form a hydroxamic acid salt, which then undergoes rearrangement to produce the aminobenzoate. google.com

A more modern, biotechnological approach involves the use of engineered microorganisms. Strains of Escherichia coli have been metabolically engineered to overproduce PABA from chorismate, an intermediate in the shikimate pathway. Through optimization of the fermentation process, significant titers of PABA can be achieved.

For laboratory purposes, the synthesis of 4-aminobenzoic acid often mirrors the industrial catalytic hydrogenation of 4-nitrobenzoic acid, but on a smaller scale. A typical lab procedure involves reacting 4-nitrobenzoic acid in a solvent with a catalyst like Raney nickel under a hydrogen atmosphere in an autoclave. After the reaction, the catalyst is filtered off, and the PABA is crystallized from the solution, often after a decolorization step with activated carbon, achieving yields of over 97%. chemicalbook.com

Another laboratory method is the hydrolysis of 4-aminobenzonitrile (B131773) . In a typical procedure, 4-aminobenzonitrile is heated with water in a sealed tube, sometimes with a catalyst, to hydrolyze the nitrile group (-CN) into a carboxylic acid group (-COOH), forming 4-aminobenzoic acid.

Retrosynthetic analysis reveals a pathway starting from basic, readily available lab reagents like benzene (B151609). The synthesis would proceed via Friedel-Crafts alkylation of benzene to form toluene, followed by nitration to yield p-nitrotoluene. The methyl group of p-nitrotoluene is then oxidized using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) to form 4-nitrobenzoic acid. The final step is the reduction of the nitro group to an amino group, yielding the target 4-aminobenzoic acid.

Synthesis of Lipoyl-4-aminobenzoic Acid Conjugates

The synthesis of this compound involves the formation of an amide bond between the carboxylic acid group of lipoic acid and the amino group of 4-aminobenzoic acid. This type of conjugation requires the activation of the carboxylic acid on the lipoic acid moiety to facilitate the reaction with the amine.

A common and effective strategy for forming such amide linkages is to convert the carboxylic acid into a more reactive intermediate. One such method involves the formation of an acid chloride . Lipoic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to produce lipoyl chloride. This highly reactive intermediate is then reacted with 4-aminobenzoic acid. The amino group of PABA acts as a nucleophile, attacking the carbonyl carbon of the lipoyl chloride and displacing the chloride ion to form the stable amide bond of this compound. nih.gov

Alternatively, the coupling can be achieved using the mixed anhydride (B1165640) method . nih.gov In this procedure, lipoic acid is first reacted with an acyl halide, like an alkyl chloroformate (e.g., ethyl chloroformate), in the presence of a tertiary amine base. This forms a mixed anhydride of lipoic acid. This activated intermediate is then treated directly with 4-aminobenzoic acid, leading to the formation of the desired N-lipoyl-4-aminobenzoic acid conjugate. nih.gov This method is often preferred for its mild reaction conditions.

These methods result in the formation of the target conjugate, which has been referred to in scientific literature as lipoyl-p-aminobenzoic acid (L-pABA) or this compound. nih.govnih.gov

Design and Synthesis of 4-Aminobenzoic Acid-Derived Analogues

The structural backbone of 4-aminobenzoic acid allows for extensive derivatization at both its amino and carboxyl functional groups, leading to a wide array of analogues, including Schiff bases and various alkyl and aromatic derivatives.

Schiff bases, or imines, are a prominent class of PABA derivatives synthesized through the condensation of its primary amino group with a carbonyl compound. The general synthesis involves reacting 4-aminobenzoic acid with an appropriate aldehyde or ketone.

The reaction is typically carried out by dissolving 4-aminobenzoic acid in a suitable solvent, most commonly methanol (B129727) or ethanol (B145695), and then adding the carbonyl compound (e.g., benzaldehyde, salicylaldehyde, or acetone). rsc.orgnih.gov The mixture is often heated under reflux for several hours to drive the reaction to completion, followed by cooling to allow the Schiff base product to precipitate. rsc.org The resulting imine product can then be isolated by filtration. A wide variety of aldehydes and ketones, both aliphatic and aromatic, have been used to generate diverse libraries of these derivatives. nih.gov

Table 1: Examples of Schiff Base Synthesis from 4-Aminobenzoic Acid. rsc.orgnih.gov

Alkyl and aromatic derivatives of 4-aminobenzoic acid can be synthesized by modifying either the amino or the carboxyl group.

O- and N-alkylation can be achieved under simple and mild conditions. A common method involves reacting 4-aminobenzoic acid with various alkylating agents (e.g., alkyl halides) in the presence of a base like potassium carbonate. rsc.org This can lead to the formation of O-alkylated products (esters) at the carboxyl group or N-alkylated products at the amino group. The selectivity of the reaction can often be controlled by the choice of reaction conditions and protecting groups.

Aromatic derivatives , particularly N-aryl derivatives, can be synthesized by reacting 4-aminobenzoic acid with aromatic halides. This reaction is typically performed in a solvent such as pyridine, which can also act as a base to neutralize the hydrogen halide formed during the reaction. The mixture may require refluxing for an extended period to ensure the completion of the substitution reaction.

Table 2: General Synthesis of Alkyl and Aromatic Derivatives of 4-Aminobenzoic Acid. rsc.org

Hydrazide and Other Functionalized Analogues

The generation of hydrazide and other functionalized analogues of this compound builds upon the synthesis of the core molecule. These derivatives are primarily synthesized by modifying the carboxylic acid group of the PABA component.

Hydrazide Analogues: The synthesis of hydrazide derivatives from 4-aminobenzoic acid is a well-established process. A common route involves a two-step procedure: first, the esterification of the carboxylic acid of PABA, often using ethanol and a catalytic amount of sulfuric acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) nih.govtandfonline.combrieflands.comtandfonline.com. This reaction converts the ester into the corresponding hydrazide, known as 4-aminobenzohydrazide.

For this compound, a similar strategy would be employed. The carboxylic acid of the PABA moiety would first be converted to an ester. This ester of this compound would then be treated with hydrazine hydrate to yield the desired lipoyl-4-aminobenzohydrazide. This hydrazide group serves as a versatile chemical handle for further derivatization, such as the formation of hydrazones tandfonline.comtandfonline.combau.edu.tr.

Other Functionalized Analogues: Beyond hydrazides, other functional groups can be introduced to the PABA backbone.

Schiff Bases: The amino group of PABA can be reacted with various aldehydes to form Schiff bases (imines). This is a straightforward one-step reaction and has been used to create a library of PABA derivatives with diverse functionalities mdpi.com.

N-Alkylation: The amino group can also be subjected to alkylation. A series of N-alkyl derivatives of PABA have been prepared using alkylating agents in the presence of a base like potassium carbonate nih.govresearchgate.net.

Succinic and Phthalic Anhydride Derivatives: The hydrazide derivatives can be further reacted with anhydrides, such as succinic or phthalic anhydride, to produce more complex structures containing additional carboxylic acid groups nih.gov.

The table below summarizes the synthesis strategies for various functionalized analogues.

| Analogue Type | Starting Material | Key Reagents/Conditions | Resulting Functional Group | Reference(s) |

| Hydrazide | 4-Aminobenzoic Acid (or its ester) | 1. H₂SO₄, EtOH (Esterification) 2. NH₂NH₂·H₂O (Hydrazinolysis) | -CONHNH₂ | nih.govbrieflands.com |

| Hydrazone | 4-Aminobenzohydrazide | Aromatic Aldehydes, Acetic Acid | -CONHN=CH-Ar | tandfonline.comtandfonline.com |

| Schiff Base | 4-Aminobenzoic Acid | Aldehydes, Ketones | -N=CH-R | mdpi.com |

| Anhydride Adduct | 4-Benzamidobenzoic Acid Hydrazide | Phthalic Anhydride or Succinic Anhydride, Toluene | Hydrazide modified with dicarboxylic acid | nih.gov |

Bioconjugation Strategies for 4-Aminobenzoic Acid

4-Aminobenzoic acid (PABA) is a versatile building block in bioconjugation, serving as a stable, aromatic linker to connect different molecules, including peptides and other biomolecules chemimpex.comsigmaaldrich.com. Its defined geometry and the presence of two distinct functional groups (amino and carboxyl) allow for controlled, directional coupling.

PABA as a Linker in Peptide Synthesis: PABA can be incorporated into peptide structures to act as a linker, helping to constrain peptide conformation or to join discontinuous sequences. For instance, it has been used in the design of cyclic peptides that mimic the receptor-binding loops of proteins like G-CSF nih.gov. In this context, a combination of PABA with other small amino acids like glycine (B1666218) or β-alanine can create a linker with the appropriate length and rigidity to hold the peptide in a biologically active conformation nih.gov. The synthesis often involves standard solid-phase peptide synthesis (SPPS) techniques, where Fmoc-protected 4-aminobenzoic acid is used as a building block chemimpex.com.

Conjugation to Macromolecules: PABA can be conjugated to larger carrier molecules, such as dendrimers, to create multivalent systems. In one study, peptide dendrimers were functionalized with multiple PABA residues mdpi.com. The synthesis involved coupling 4-(Boc-amino)benzoic acid to the terminal amino groups of a dendrimer core using coupling agents like EDC/HOBt, followed by deprotection of the Boc group mdpi.com. This strategy allows for the high-density presentation of the PABA moiety.

Enzymatic and Chemical Coupling: Enzymatic methods can also be employed for creating amide bonds. For example, the enzyme CAL-B has been shown to catalyze the amidation of (R)-lipoic acid with various amines, achieving high yields whiterose.ac.uk. This approach offers a green chemistry alternative to traditional coupling reagents. Chemically, the formation of an amide bond between a carboxylic acid and an amine is a cornerstone of bioconjugation. For PABA, this typically involves activating its carboxyl group before reaction with an amino group on a target biomolecule, or vice-versa.

The following table outlines key bioconjugation strategies involving 4-aminobenzoic acid.

| Strategy | Application/Example | Key Chemical Moieties/Reagents | Purpose of Conjugation | Reference(s) |

| Peptide Linker | Design of cyclic G-CSF antagonistic peptides | Fmoc-4-aminobenzoic acid, SPPS | To create a structurally constrained, receptor-binding peptide | chemimpex.comnih.gov |

| Macromolecular Conjugation | Attachment to peptide dendrimers | 4-(Boc-amino)benzoic acid, EDC/HOBt | To create multivalent PABA-displaying molecules | mdpi.com |

| General Bioconjugation | Building block for pharmaceuticals and biomaterials | Fmoc-protected PABA | To attach biomolecules to surfaces or other molecules for diagnostics and therapeutics | chemimpex.com |

Biosynthesis and Metabolic Pathways of 4 Aminobenzoic Acid

Chorismate Pathway in Microorganisms and Plants

In bacteria, plants, and fungi, 4-aminobenzoic acid is produced from chorismate, a key branch-point metabolite in the shikimate pathway. wikipedia.org This process is a critical route for the synthesis of this essential precursor.

The conversion of chorismate to PABA involves a two-step enzymatic reaction. nih.govpnas.org The first step is catalyzed by 4-amino-4-deoxychorismate synthase (ADCS) , which converts chorismate into 4-amino-4-deoxychorismate (ADC). pnas.orgwikipedia.org In many bacteria, such as Escherichia coli, ADCS is a complex of two proteins: PabA and PabB. pnas.orgwikipedia.org PabA functions as a glutamine amidotransferase, providing an amino group from glutamine to PabB, which then catalyzes the amination of chorismate. pnas.org

The second step is the conversion of ADC to PABA, a reaction catalyzed by 4-amino-4-deoxychorismate lyase (ADCL) , also known as PabC. wikipedia.orgebi.ac.uk This enzyme facilitates the removal of pyruvate (B1213749) from ADC and the subsequent aromatization of the ring structure to form PABA. ebi.ac.uknih.gov

In contrast to the multi-protein complex found in E. coli, some organisms, including fungi, actinomycetes, and plants, possess a single, bifunctional protein that contains fused PabA and PabB domains. pnas.orgnih.gov This "PABA synthase" still requires the activity of a separate PabC enzyme to produce the final PABA molecule. nih.gov

The genes encoding the enzymes for PABA biosynthesis are well-characterized in various organisms. In E. coli, these genes are designated as pabA, pabB, and pabC. nih.govasm.org The pabA and pabB genes code for the two subunits of 4-amino-4-deoxychorismate synthase, while pabC codes for 4-amino-4-deoxychorismate lyase. wikipedia.orgnih.gov Mutations in any of these genes can lead to a requirement for external PABA for survival. nih.gov

In some bacteria, like Lactococcus lactis, the genetic organization can differ. For instance, the pabC gene has been found to be fused with the 3' end of the pabB gene, forming a pabBC fusion gene. nih.gov Overexpression of this PABA gene cluster in L. lactis has been shown to increase the intracellular pools of PABA. nih.gov

In plants such as Arabidopsis and tomato, genomic studies have identified cDNAs that encode a bipartite protein with both PabA and PabB domains, which is targeted to the plastids where PABA synthesis occurs. wikipedia.orgnih.gov

| Gene | Encoded Enzyme/Protein | Function in PABA Biosynthesis | Organism Examples |

| pabA | 4-amino-4-deoxychorismate synthase, subunit PabA (glutamine amidotransferase) | Provides ammonia (B1221849) from glutamine for the amination of chorismate. pnas.org | Escherichia coli nih.govasm.org |

| pabB | 4-amino-4-deoxychorismate synthase, subunit PabB | Catalyzes the amination of chorismate to form 4-amino-4-deoxychorismate. pnas.orgwikipedia.org | Escherichia coli nih.govasm.org |

| pabC | 4-amino-4-deoxychorismate lyase | Converts 4-amino-4-deoxychorismate to 4-aminobenzoic acid and pyruvate. wikipedia.orgebi.ac.uk | Escherichia coli nih.gov |

| pabA/pabB fusion | Bifunctional PABA synthase | Contains both PabA and PabB domains, catalyzing the formation of 4-amino-4-deoxychorismate. pnas.orgnih.gov | Plants (Arabidopsis, tomato), Fungi nih.gov |

| pabBC fusion | Fused PabB and PabC | A fusion protein with both chorismate synthase and lyase activities. nih.gov | Lactococcus lactis nih.gov |

Role of 4-Aminobenzoic Acid as a Precursor

PABA serves as a crucial building block for the synthesis of other essential biomolecules.

The most well-known role of PABA is as a precursor in the biosynthesis of folates (vitamin B9). wikipedia.orgnih.govymdb.cayoutube.com Bacteria, plants, and fungi that synthesize their own folate incorporate PABA into the folate structure. wikipedia.org The enzyme dihydropteroate (B1496061) synthase catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate to form 7,8-dihydropteroate. nih.gov This is a critical step in the pathway leading to the production of tetrahydrofolate, the active form of folate. nih.gov Humans lack the enzymes necessary to synthesize folate from PABA and must therefore obtain it from their diet. wikipedia.org

In addition to its role in folate synthesis, PABA has been identified as a precursor for the biosynthesis of Coenzyme Q (ubiquinone) in some organisms, such as the yeast Saccharomyces cerevisiae. nih.govnih.govnih.gov Coenzyme Q is a vital component of the electron transport chain in mitochondria. aminer.org In yeast, PABA can be prenylated and further modified to form the benzoquinone ring of Coenzyme Q6. nih.govnih.gov This discovery highlights a dual role for PABA in cellular metabolism.

Metabolic Fate of 4-Aminobenzoic Acid in Experimental Models

Studies in experimental models have provided insights into the absorption and metabolism of PABA. In rats, PABA is rapidly absorbed from the small intestine. nih.gov This absorption appears to be a carrier-mediated process. nih.gov

Enzymatic Biotransformation Pathways

The biosynthesis of PABA from chorismate is a well-characterized pathway in bacteria, plants, and fungi. wikipedia.org In many bacteria, such as E. coli, this conversion is accomplished through the synergistic action of two key enzymes: 4-amino-4-deoxychorismate synthase (PabA and PabB) and 4-amino-4-deoxychorismate lyase (PabC). wikipedia.orgnih.gov

The process begins with the conversion of chorismate to 4-amino-4-deoxychorismate (ADC). ebi.ac.uk This initial step is catalyzed by the PabA and PabB proteins, which together function as an amidotransferase. nih.gov PabA, the amidotransferase subunit, hydrolyzes glutamine to provide ammonia, which is then channeled to the PabB subunit. PabB subsequently catalyzes the addition of the amino group to chorismate, forming ADC. nih.gov The final step in PABA biosynthesis is the elimination of pyruvate from ADC and subsequent aromatization to yield PABA, a reaction catalyzed by PabC. nih.govebi.ac.uk

In plants, PABA is synthesized in the chloroplasts and is a precursor for folate synthesis, which occurs in the mitochondria. nih.gov The initial step is catalyzed by a bifunctional PabA-PabB protein. ebi.ac.uk

Beyond its role in folate synthesis, PABA can undergo further enzymatic transformations. In some pseudomonads, 4-aminobenzoate (B8803810) hydroxylase can convert 4-aminobenzoic acid to 4-hydroxyaniline. nih.gov Another biotransformation is the N-acetylation of PABA in the liver to produce 4-acetamidobenzoic acid. mdpi.com

The following table summarizes the key enzymes involved in the biotransformation of 4-aminobenzoic acid.

| Enzyme | Substrate(s) | Product(s) | Organism Example |

| 4-amino-4-deoxychorismate synthase (PabA/PabB) | Chorismate, Glutamine | 4-amino-4-deoxychorismate, Glutamate | E. coli |

| 4-amino-4-deoxychorismate lyase (PabC) | 4-amino-4-deoxychorismate | 4-Aminobenzoic acid, Pyruvate | E. coli |

| 4-aminobenzoate hydroxylase | 4-Aminobenzoic acid | 4-Hydroxyaniline | Pseudomonas sp. |

| N-acetyltransferase | 4-Aminobenzoic acid, Acetyl-CoA | 4-Acetamidobenzoic acid | Mammals (liver) |

Analogue Metabolism Studies

The metabolism of analogues of 4-aminobenzoic acid has been a subject of significant research, particularly in the context of developing antimicrobial agents. The structural similarity of sulfonamide drugs to PABA allows them to act as competitive inhibitors of dihydropteroate synthetase, an enzyme crucial for folate synthesis in bacteria. wikipedia.org This interference with the folate pathway is the basis for the antibacterial activity of sulfonamides.

Studies on the metabolism of PABA analogues have revealed that even minor structural alterations can significantly impact their biological activity and metabolic fate. nih.gov For instance, the introduction of different substituents on the aromatic ring of PABA can lead to compounds with varied antimicrobial and cytotoxic properties. nih.gov

Research has also explored the enzymatic modification of PABA analogues. For example, 4-hydroxybenzoate (B8730719) hydroxylase from Pseudomonas fluorescens has been shown to hydroxylate several PABA analogues, including the conversion of 4-aminobenzoic acid to 4-amino-3-hydroxybenzoic acid. dtic.mil This demonstrates the potential for enzymatic systems to biotransform a range of PABA-related structures.

The table below provides examples of PABA analogues and their metabolic relevance.

| Analogue/Derivative | Metabolic Relevance |

| Sulfonamides | Competitive inhibitors of dihydropteroate synthetase, disrupting folate synthesis in bacteria. wikipedia.org |

| 4-Amino-3-hydroxybenzoic acid | Product of the hydroxylation of 4-aminobenzoic acid by 4-hydroxybenzoate hydroxylase from Pseudomonas fluorescens. dtic.mil |

| 4-Acetamidobenzoic acid | A natural metabolite of PABA formed through N-acetylation. mdpi.com |

| Schiff bases of PABA | Synthesized derivatives of PABA that have shown antibacterial, antimycobacterial, and antifungal activities. nih.govresearchgate.net |

Enzymatic Interactions and Molecular Mechanisms of 4 Aminobenzoic Acid and Its Derivatives

Interactions with Folate Synthesis Pathway Enzymes

The folate synthesis pathway is a critical metabolic route in many microorganisms, and it represents a primary target for antimicrobial agents. 4-aminobenzoic acid is a key precursor in this pathway, making the enzymes involved susceptible to inhibition by structural analogues of PABA.

Dihydropteroate (B1496061) Synthase Inhibition by Structural Analogues (e.g., Sulfonamides)

Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway, responsible for the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate. nih.gov Sulfonamides, a class of synthetic antimicrobial agents, are structural analogues of PABA. Due to this structural similarity, sulfonamides act as competitive inhibitors of DHPS. nih.gov They bind to the active site of the enzyme, preventing the normal binding and utilization of PABA. nih.gov This inhibition is a key mechanism of their bacteriostatic action. The structural mimicry is so effective that some sulfonamides can also act as alternative substrates for DHPS, leading to the formation of dead-end pterin-sulfonamide products, which may further inhibit downstream enzymes in the folate pathway. asm.org

The inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of various sulfa drugs against DHPS from different organisms have been determined, highlighting their potency. For instance, in Plasmodium falciparum, sulfa drugs exhibit IC50 values in the nanomolar range for the inhibition of in vitro growth, which is attributed to their potent inhibition of DHPS.

Impact on Bacterial Folate Metabolism

The inhibition of dihydropteroate synthase by sulfonamides has a profound impact on bacterial folate metabolism. Folate, in its reduced form as tetrahydrofolate, is an essential cofactor for the synthesis of nucleic acids (both DNA and RNA) and certain amino acids. nih.gov By blocking the synthesis of dihydropteroate, sulfonamides effectively halt the entire folate synthesis pathway. nih.gov This leads to a deficiency of tetrahydrofolate, which in turn prevents the bacteria from synthesizing the necessary building blocks for growth and cell division. nih.gov

Consequently, the effect of sulfonamides is primarily bacteriostatic, meaning they inhibit bacterial growth and reproduction rather than directly killing the cells. nih.gov This disruption of a vital metabolic pathway is selective for microorganisms that must synthesize their own folate. elsevier.com Mammalian cells, in contrast, lack the enzymes for folate synthesis and instead obtain it from their diet, making them insensitive to the action of sulfonamides. elsevier.com This selective toxicity is a cornerstone of the clinical utility of this class of antibiotics.

Lipoyl-4-aminobenzoic Acid as an Enzymatic Substrate

This compound is a synthetic compound that has proven to be a valuable tool in the study of a specific class of enzymes known as lipoamidases or lipoyl-X hydrolases.

Hydrolysis by Lipoamidase (Lipoyl-X Hydrolase)

Lipoamidase (lipoyl-X hydrolase) is an enzyme that catalyzes the cleavage of the amide bond between lipoic acid and the ε-amino group of a lysine (B10760008) residue in lipoylated proteins. nih.govscholaris.ca The synthetic substrate, this compound (L-pABA), has been widely used to assay the activity of this enzyme. nih.govscholaris.ca In this reaction, lipoamidase hydrolyzes the amide bond in L-pABA, releasing lipoic acid and 4-aminobenzoic acid.

Interestingly, studies on human serum have revealed that the enzymatic activity responsible for hydrolyzing L-pABA is primarily attributed to biotinidase. wikipedia.org Biotinidase and lipoamidase in human serum share similar biochemical characteristics, including pH profiles, molecular weights, and inhibitor sensitivities. wikipedia.org Furthermore, individuals with biotinidase deficiency show significantly reduced levels of L-pABA hydrolyzing activity. wikipedia.org However, distinct lipoamidase enzymes that utilize L-pABA as a substrate have been identified and purified from other sources, such as pig brain and human milk. nih.govnih.gov

Characterization of Enzyme Specificity and Kinetics

The specificity of lipoamidase has been investigated using various substrates. Research on lipoamidase from pig brain demonstrated a strong preference for the lipoyl moiety. nih.gov For instance, while it readily hydrolyzed lipoyl-lysine, it did not hydrolyze biotinyl-lysine. nih.gov This indicates a stringent specificity for the lipoic acid portion of the substrate. However, the enzyme exhibits broader specificity concerning the chemical bond it can cleave, as it has been shown to hydrolyze ester bonds as well. nih.gov

Kinetic studies have been conducted to determine the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the hydrolysis of this compound and related substrates by lipoamidases from various sources. These parameters provide insight into the enzyme's affinity for the substrate and its catalytic efficiency. For example, human milk bile salt-stimulated lipase (B570770), which also exhibits lipoamidase activity, has a Km of 24 µM and a Vmax of 45.5 pmol/min/mg for lipoyl-4-aminobenzoate. genecards.orguniprot.org In contrast, the Km of pig brain lipoamidase for lipoyl-lysine was found to be 333 µM. nih.gov The high Km value for L-pABA hydrolysis in human serum suggests that lipoic acid recycling by biotinidase in the serum is unlikely to be a primary physiological function. wikipedia.org

Kinetic Parameters of Lipoamidase/Lipoyl-X Hydrolase with Various Substrates

| Enzyme Source | Substrate | Km (µM) | Vmax | Reference |

|---|---|---|---|---|

| Human Milk Bile Salt-Stimulated Lipase | Lipoyl-4-aminobenzoate | 24 | 45.5 pmol/min/mg | genecards.orguniprot.org |

| Pig Brain Lipoamidase | Lipoyl-lysine | 333 | Not Reported | nih.gov |

| Pig Brain Lipoamidase | Reduced Lipoyl-4-aminobenzoate | 12 | Not Reported | nih.gov |

Modulation of Enzyme Activities by 4-Aminobenzoic Acid Derivatives

Beyond the well-established interaction with the folate pathway, derivatives of 4-aminobenzoic acid have been shown to modulate the activity of a variety of other enzymes. This has opened avenues for the development of new therapeutic agents with diverse applications.

Derivatives of PABA have been synthesized and evaluated as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. For example, certain Schiff base derivatives of PABA have demonstrated significant inhibitory activity against AChE, with Ki values in the nanomolar range. nih.gov One study reported a 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid derivative with an IC50 value of 7.49 ± 0.16 µM for AChE inhibition. nih.gov

Furthermore, various PABA derivatives have been investigated as inhibitors of carbonic anhydrases (CAs). researchgate.netsci-hub.se CAs are a family of zinc-containing metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. researchgate.net Studies have shown that both 3-aminobenzoic acid and 4-aminobenzoic acid can inhibit sheep heart carbonic anhydrase. elsevier.com More complex derivatives, such as methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid analogs, have exhibited potent inhibition of human CA isoforms I and II, with KI values in the nanomolar range. sci-hub.se

In addition to these, Schiff base derivatives of 4-aminobenzoic acid have been found to inhibit other enzymes, such as proteases and ureases, with varying degrees of potency. jcsp.org.pk For instance, a Schiff base derived from 4-aminobenzoic acid was identified as the most potent inhibitor of urease in one study, with an EC50 of 29.91 µg/mL. jcsp.org.pk These findings highlight the versatility of the 4-aminobenzoic acid scaffold in designing enzyme modulators with a wide range of biological activities.

Inhibitory Activity of 4-Aminobenzoic Acid Derivatives Against Various Enzymes

| Derivative Class | Target Enzyme | Inhibitory Concentration | Reference |

|---|---|---|---|

| 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid | Acetylcholinesterase (AChE) | IC50 = 7.49 ± 0.16 µM | nih.gov |

| Benzylaminobenzoic acid derivative | Butyrylcholinesterase (BChE) | IC50 = 2.67 ± 0.05 µM | researchgate.net |

| Methylene-aminobenzoic acid analogs | Human Carbonic Anhydrase I (hCA I) | KI = 33.00 ± 0.29 to 163.65 ± 0.92 nM | sci-hub.se |

| Methylene-aminobenzoic acid analogs | Human Carbonic Anhydrase II (hCA II) | KI = 18.78 ± 0.09 to 108.85 ± 0.66 nM | sci-hub.se |

| Acetophenone-derived Schiff base of 4-aminobenzoic acid | Urease | EC50 = 29.91 µg/mL | jcsp.org.pk |

Cholinesterase Inhibition

While direct studies on the cholinesterase inhibitory activity of this compound are not extensively documented, research into its constituent parts provides a basis for potential interactions. Derivatives of p-aminobenzoic acid (PABA) have been evaluated as acetylcholinesterase (AChE) inhibitors. nih.gov Given that Alzheimer's disease is linked to a deficient cholinergic system, the development of AChE inhibitors is a key therapeutic strategy. nih.gov The simple structure and low toxicity of PABA derivatives make them interesting candidates for this purpose. nih.gov For instance, certain 4-aminoquinoline (B48711) derivatives, which are structurally related to PABA, have shown inhibitory activity against both human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Similarly, some ibuprofen-lipoic acid diamides have demonstrated significant AChE inhibition. researchgate.net

Protein Tyrosine Phosphatase Inhibition

Protein tyrosine phosphatases (PTPs) are crucial enzymes that counterbalance the activity of protein tyrosine kinases and are involved in regulating numerous cellular signaling pathways. sigmaaldrich.comnih.gov The inhibition of specific PTPs, such as PTP1B, is a therapeutic target for conditions like type-2 diabetes and obesity. bmrat.org While there is no direct evidence of this compound acting as a PTP inhibitor, derivatives of its components have shown activity. For example, oxalyl-aryl-amino benzoic acid-based compounds have been identified as potent, competitive, and reversible inhibitors of PTP1B. nih.gov These inhibitors function by interacting with the catalytic site of the enzyme. nih.gov Structure-based drug design has utilized phosphotyrosine mimetics like modified oxalyl-aminobenzoic acid to develop selective PTP1B inhibitors. sigmaaldrich.com

Kinase Inhibition (e.g., EGFR Tyrosine Kinase)

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a significant role in cell proliferation, survival, and differentiation. nih.gov Inhibitors of EGFR tyrosine kinase are important in cancer therapy. nih.govnih.gov Research has focused on developing new derivatives that target this enzyme. For instance, new derivatives of 4-amino-3-chloro benzoate (B1203000) ester have been synthesized and evaluated as EGFR inhibitors. nih.gov In silico and in vitro studies have shown that certain derivatives can induce cytotoxicity in cancer cell lines by targeting EGFR and activating apoptotic pathways. nih.gov Although direct inhibition by this compound has not been reported, the inclusion of the 4-aminobenzoate (B8803810) structure suggests a potential for interaction with kinase domains.

Mechanisms of Antimicrobial Action

The antimicrobial properties of compounds related to this compound are primarily linked to the PABA component, which is a vital nutrient for many pathogens.

Interference with Bacterial Metabolic Pathways

Para-aminobenzoic acid is an essential precursor in the synthesis of folic acid in many bacteria, plants, and fungi. wikipedia.orgmdpi.com Bacteria utilize enzymes like 4-amino-4-deoxychorismate synthase to produce PABA from chorismate. mdpi.com This PABA is then used by dihydropteroate synthetase to produce folate, which is necessary for bacterial growth. wikipedia.org Sulfonamide drugs, which are structurally similar to PABA, act as competitive inhibitors of this enzyme, thus halting bacterial growth by creating a folate deficiency. wikipedia.org

Derivatives of PABA have been synthesized to leverage this pathway, resulting in compounds with antibacterial, antimycobacterial, and antifungal properties. mdpi.comnih.gov Lipoic acid is also a critical cofactor in microbial metabolism, essential for the function of key enzyme complexes in oxidative and one-carbon metabolism. nih.gov Pathogens have developed various strategies for lipoic acid acquisition, either through scavenging or de novo synthesis, which can impact their virulence. nih.govscholaris.ca The combination of lipoic acid and PABA in a single molecule could potentially interfere with both of these crucial metabolic pathways.

Efflux Pump Modulation

Bacterial efflux pumps are a significant cause of multidrug resistance, as they actively transport drugs out of the cell. nih.govmdpi.com The AcrAB-TolC system in Gram-negative bacteria and the NorA pump in Gram-positive bacteria are prominent examples. nih.gov Some transporters, like those of the AbgT superfamily, have a canonical role in exporting PABA. nih.govuni-halle.de This function may also allow them to export structurally similar sulfonamide drugs, contributing to antimicrobial resistance. uni-halle.de While direct evidence for this compound as an efflux pump modulator is lacking, the study of related structures, such as thioxanthones, as potential efflux pump inhibitors is an active area of research. mdpi.comresearchgate.net

Antioxidant Mechanisms of 4-Aminobenzoic Acid

Both PABA and lipoic acid, the constituents of this compound, are known for their antioxidant properties. PABA can act as a radical scavenger, neutralizing reactive oxygen species (ROS) and preventing lipid peroxidation. explorationpub.com It can also enhance cellular antioxidant defense systems by influencing the expression of enzymes like superoxide (B77818) dismutase and catalase. explorationpub.com

Alpha-lipoic acid is a potent antioxidant that, along with its reduced form dihydrolipoate, can react with and neutralize various ROS, including superoxide radicals, hydroxyl radicals, and peroxyl radicals. bas.bg It also has the ability to chelate transition metal ions, which prevents the generation of hydroxyl radicals. bas.bg Furthermore, lipoic acid can interact with other antioxidants like vitamin C and glutathione (B108866), which may in turn recycle vitamin E. bas.bg The conjugation of these two molecules in this compound suggests a potential for combined or synergistic antioxidant activity.

Reactive Oxygen Species Scavenging

This compound is a synthetic compound that can be enzymatically hydrolyzed, yielding lipoic acid (LA) and 4-aminobenzoic acid (PABA). The antioxidant properties of the parent compound are therefore attributable to the activities of these resulting molecules. Both LA and PABA are recognized for their ability to directly scavenge reactive oxygen species (ROS), thereby mitigating cellular damage caused by oxidative stress.

Lipoic acid and its reduced form, dihydrolipoic acid (DHLA), are potent antioxidants capable of neutralizing a variety of ROS. nih.govmdpi.comresearchgate.net DHLA is particularly effective, demonstrating the ability to scavenge peroxyl radicals in both fatty and watery environments. mdpi.com This dual-phase activity allows it to protect both cell membranes and the cellular interior from oxidative damage. Furthermore, LA and DHLA can chelate redox-active metals, preventing them from participating in the generation of new free radicals. mdpi.comresearchgate.net

4-Aminobenzoic acid also functions as a radical scavenger, effectively neutralizing ROS and inhibiting lipid peroxidation, a destructive process that can lead to cell injury and inflammation. explorationpub.comexplorationpub.com Studies have shown that PABA can protect DNA from damage induced by free radicals, highlighting its role in maintaining genomic integrity under conditions of oxidative stress. europa.eubiomedres.us

The combined ROS scavenging activities of lipoic acid and 4-aminobenzoic acid are summarized in the table below.

| Molecule | Type of Scavenging Activity | Targeted Reactive Species |

| Lipoic Acid (LA) | Direct scavenging, Metal chelation | General ROS, Redox-active metals |

| Dihydrolipoic Acid (DHLA) | Direct scavenging, Metal chelation | Peroxyl radicals, Ascorbyl radicals, General ROS, Redox-active metals |

| 4-Aminobenzoic Acid (PABA) | Direct scavenging, Inhibition of lipid peroxidation | General ROS |

Influence on Endogenous Antioxidant Enzyme Expression

Beyond direct radical scavenging, the breakdown products of this compound—lipoic acid and 4-aminobenzoic acid—exert a significant influence on the body's own antioxidant defense systems. They achieve this by modulating the expression and activity of key endogenous antioxidant enzymes.

Lipoic acid has been shown to upregulate the expression of several crucial antioxidant enzymes. oregonstate.edu This includes enhancing the genetic expression of enzymes such as CuZn-superoxide dismutase (SOD) and catalase in kidney tissue under diabetic conditions. nih.gov The mechanism for this upregulation often involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a primary regulator of the antioxidant response. oregonstate.edunih.gov Furthermore, LA can increase the synthesis of glutathione, a major intracellular antioxidant, by boosting the expression of γ-glutamylcysteine ligase (γ-GCL), the rate-limiting enzyme in glutathione production, and by increasing the cellular uptake of cysteine, an essential amino acid for glutathione synthesis. oregonstate.edu

The influence of lipoic acid and 4-aminobenzoic acid on the expression of endogenous antioxidant enzymes is detailed in the table below.

| Molecule | Effect on Endogenous Antioxidants | Key Enzymes and Pathways Affected |

| Lipoic Acid (LA) | Upregulates expression and activity of antioxidant enzymes; Increases glutathione synthesis. | Superoxide Dismutase (SOD), Catalase, Glutathione Peroxidase, γ-glutamylcysteine ligase (γ-GCL), Nrf2 pathway. |

| 4-Aminobenzoic Acid (PABA) | Influences the expression of key antioxidant enzymes. | Superoxide Dismutase (SOD), Catalase. |

Structure Activity Relationship Sar and Computational Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.trresearchgate.net This allows for the prediction of activity for new, unsynthesized molecules and provides insight into the molecular properties driving the desired effect. dergipark.org.tr

Both 2D and 3D-QSAR models have been developed for various derivatives of 4-aminobenzoic acid to understand their inhibitory potential against different biological targets.

2D-QSAR: These models correlate biological activity with physicochemical properties or "descriptors" of the whole molecule, such as lipophilicity (LogP), molar refractivity, and electronic parameters. For instance, QSAR studies on a series of benzoylaminobenzoic acid derivatives, which are structurally related to PABA, identified them as potent inhibitors of the enzyme β-ketoacyl-ACP synthase III (FabH), a key target in fatty acid biosynthesis. dergipark.org.trnih.gov These analyses revealed that inhibitory activity is positively correlated with increased hydrophobicity, molar refractivity, and aromaticity. nih.gov

3D-QSAR: These more advanced models consider the three-dimensional properties of molecules, analyzing the steric and electrostatic fields that surround them. dergipark.org.tr An integrated computational study on PABA derivatives as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease developed robust 3D-QSAR models. ufms.br These models demonstrated high statistical significance and predictive power, providing a framework for understanding the structural features required to inhibit AChE. ufms.br

CoMFA is a 3D-QSAR technique that aligns a series of molecules and calculates their steric (shape-related) and electrostatic (charge-related) fields at various points on a 3D grid. uniroma1.itresearchgate.net These field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). uniroma1.it

In the study of PABA derivatives as AChE inhibitors, the CoMFA model yielded strong statistical results, indicating a reliable correlation between the 3D fields and the inhibitory activity. ufms.br Similarly, a CoMFA model developed for 2-(oxalylamino) benzoic acid analogues targeting protein tyrosine phosphatase 1B (PTP1B) showed that predicted binding affinities were linearly correlated with experimental values. nih.gov The graphical output of CoMFA, known as contour maps, visually represents regions where modifications to the molecule's shape or charge would likely enhance or decrease its activity, guiding the design of more potent compounds. researchgate.netnih.gov

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties. nih.govnih.gov This often provides a more detailed and intuitive understanding of the structure-activity relationship.

For the PABA derivatives targeting AChE, the CoMSIA model demonstrated even better statistical significance and predictive power than the CoMFA model. ufms.br Analysis of the CoMSIA contour maps revealed that hydrophobic and electrostatic fields were the primary governors of bioactivity. ufms.br The maps indicated that electropositive groups and hydrophobic substituents in specific regions of the molecule would enhance its inhibitory activity. ufms.brresearchgate.net This level of detail is crucial for the rational design of new derivatives with improved therapeutic potential. nih.gov

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_ext (External validation) | Key Findings |

|---|---|---|---|---|

| CoMFA | 0.785 | 0.936 | 0.818 | Steric and electrostatic fields are significant for activity. |

| CoMSIA | 0.831 | 0.944 | 0.931 | Hydrophobic and electrostatic fields are the dominant contributors to bioactivity. |

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor). biointerfaceresearch.com This method is invaluable for predicting ligand-protein binding conformations and identifying key amino acid residues in the binding site that are critical for the interaction. googleapis.com

Docking studies have successfully predicted the binding modes of various 4-aminobenzoic acid derivatives within the active sites of their target proteins. In the investigation of PABA derivatives as AChE inhibitors, molecular docking was used to analyze the interaction characteristics and explore the binding conformations at the enzyme's active site. ufms.br The insights gained were then used to design novel inhibitors with potentially enhanced activity. ufms.br

Similarly, the binding conformation of 2-(oxalylamino) benzoic acid inhibitors within the active site of PTP1B was investigated using molecular docking. nih.gov The predicted conformations from this docking study provided the structural alignment needed to build the subsequent CoMFA model, demonstrating a powerful synergy between these computational techniques. nih.gov In another study, docking of triphenyltin (B1233371) (IV) 4-aminobenzoate (B8803810) against the main protease (MPro) of the SARS-CoV-2 virus predicted a stronger binding energy than the reference antiviral drug, boceprevir. researchgate.net

While the previously mentioned studies focus on targets for PABA derivatives, research into human lipoyl synthase (LIAS) provides critical information about the binding site for the lipoyl moiety. LIAS is the enzyme responsible for the final step in lipoic acid biosynthesis, attaching sulfur atoms to an octanoyllysyl residue on a carrier protein. nih.gov

Structural studies of LIAS in complex with its substrate reveal a detailed picture of the binding interactions. The interface is characterized by a network of charge-charge interactions, where the mostly negatively charged surface of the carrier protein is complemented by a positively charged region on the LIAS surface. nih.gov

Key interactions include:

A "belt" of LIAS residues (from 66-110) that wraps around one side of the substrate protein, forming a significant noncovalent interaction surface. nih.gov

Specific hydrogen bonds are formed between the co-substrate S-adenosylmethionine (SAM) and the enzyme. The amino group of SAM forms hydrogen bonds with the carboxyl group of Asp181 and the carbonyl oxygen of Ser179. nih.gov

The Cγ atom of SAM engages in hydrophobic contact with Leu212 of the LIAS enzyme. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules and their complexes. nih.gov This technique calculates the trajectory of atoms and molecules over time, providing detailed insights into conformational changes, stability, and intermolecular interactions that are critical for biological function. nih.gov For a compound like Lipoyl-4-aminobenzoic acid, MD simulations can elucidate how it interacts with its biological targets and how its own structure behaves in a physiological environment. The general process involves creating a simulation system that includes the molecule of interest, often with a receptor protein, solvated in explicit water molecules. By applying force fields and solving equations of motion, an ensemble of structures is generated, representing the molecule's dynamic behavior.

Assessment of Ligand-Receptor Complex Stability

A primary application of MD simulations in drug discovery and molecular biology is to assess the stability of a ligand when bound to its receptor. nih.gov The stability of the this compound-receptor complex can be evaluated by monitoring key metrics throughout the simulation. A fundamental parameter is the Root-Mean-Square Deviation (RMSD), which measures the average distance between the atoms of the ligand (or protein) at a specific time point compared to a reference structure. nih.govresearchgate.net A stable, low-fluctuating RMSD value over the course of the simulation suggests that the ligand remains securely in the binding pocket and that the complex is stable. nih.govresearchgate.net Conversely, a large and increasing RMSD can indicate that the ligand is unstable and may be dissociating from the receptor. nih.gov

Another critical aspect of stability assessment is the analysis of intermolecular interactions, such as hydrogen bonds, between the ligand and the receptor. The persistence of these bonds over the simulation time is a strong indicator of a stable complex. nih.gov By calculating the interaction energy (e.g., electrostatic and van der Waals forces), researchers can quantify the strength of the binding. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often employed on MD simulation trajectories to estimate the binding free energy of the ligand-receptor complex. nih.gov For related 4-aminobenzoic acid derivatives, studies have focused on determining stability constants of their complexes with various targets, underscoring the importance of this analysis. researchgate.net

Conformational Dynamics Analysis

MD simulations are uniquely suited to analyze the conformational dynamics, or the "flexibility," of a molecule like this compound and its target. mpg.de Proteins and their ligands are not static entities; their function often depends on their ability to adopt different shapes or conformations. mpg.de

The lipoyl group, in particular, is known to be a flexible "swinging arm." In enzymatic systems like the pyruvate (B1213749) dehydrogenase complex, the lipoyl-lysine side chain exhibits significant motion, which is essential for shuttling substrates between different active sites. mdpi.com MD simulations can characterize this motion by calculating the Root-Mean-Square Fluctuation (RMSF) for each atom or residue. mdpi.comnih.gov The RMSF highlights which parts of the molecule are most mobile. For this compound, this analysis would reveal the flexibility of the dithiolane ring and the pentanoic acid chain relative to the more rigid aminobenzoic acid moiety.

To understand the dominant modes of motion within the complex, techniques like Principal Component Analysis (PCA) or Essential Dynamics (ED) are applied to the MD trajectory. nih.gov PCA reduces the complexity of the atomic motions into a set of principal components, or "eigenvectors," that describe the most significant collective movements of the system. nih.gov This can reveal functionally important conformational changes, such as the opening or closing of a binding pocket, induced by the ligand.

Influence of Physicochemical Parameters on Biological Activity

The biological activity of a molecule is intrinsically linked to its physicochemical properties. acs.orgnih.gov Parameters such as ionization state, lipophilicity, and stereochemistry govern how a compound is absorbed, distributed, metabolized, and how it interacts with its biological target. acs.orgnih.gov

Ionization State and Lipophilicity Effects

The ionization state of a molecule, which depends on its pKa and the pH of its environment, is critical for its biological function. fiveable.me For derivatives of 4-aminobenzoic acid, the presence of the carboxyl group (-COOH) has been shown to be essential for their activity as inhibitors of multidrug resistance-associated proteins (MRPs). This suggests that the ionized carboxylate form (-COO⁻) is necessary for the interaction with the target protein, likely forming key electrostatic interactions or salt bridges.

Lipophilicity, often quantified by the partition coefficient (log P), describes a molecule's affinity for fatty or non-polar environments versus aqueous ones. fiveable.mepg.edu.pl This property heavily influences a molecule's ability to cross biological membranes, its solubility, and its binding to plasma proteins. pg.edu.pl There is an optimal range of lipophilicity for many drugs; if it's too low, the compound may not cross cell membranes, and if it's too high, it may have poor solubility in the blood or become trapped in fatty tissues. fiveable.me In the development of derivatives of related compounds, such as lipoic acid, lipophilicity is a key parameter that is intentionally modified to improve therapeutic properties. For example, creating amide-based codrugs is a strategy to modulate lipophilicity. ischemix.com Studies on other heterocyclic compounds correlate lipophilicity parameters with anti-inflammatory and antioxidant activities, demonstrating its direct impact on biological outcomes. pg.edu.pl

| Parameter | Description | Typical Influence on Biological Activity |

|---|---|---|

| Ionization State (pKa) | Determines the charge of a molecule at a given pH. The carboxyl group of aminobenzoic acid is typically ionized at physiological pH. | Crucial for receptor binding via electrostatic interactions or salt bridges. Essential for the activity of certain 4-aminobenzoic acid derivatives against MRPs. |

| Lipophilicity (Log P / Log D) | Measures the compound's affinity for lipid vs. aqueous phases. Log D is the lipophilicity at a specific pH. | Affects membrane permeability, solubility, and plasma protein binding. An optimal range (typically Log P 1-5 for oral drugs) is often required for good bioavailability. fiveable.me |

| Calculated Log P (cLogP) | A theoretical estimation of the Log P value based on the molecule's structure. | Used in early-stage design to predict lipophilicity and guide synthesis of derivatives with improved properties. |

Stereochemical Considerations in Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. nih.govresearchgate.net Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a ligand. nih.gov

For derivatives of lipoic acid, this principle is well-established. Lipoic acid contains a chiral center at the C6 carbon, leading to R-(+)-lipoic acid and S-(-)-lipoic acid enantiomers. nih.gov Studies have shown that the R-enantiomer is often the more biologically active form. ischemix.com This stereospecificity is critical in the design of compounds based on this scaffold. In the context of N-lipoyl-para-aminobenzoic acid derivatives, patent literature explicitly highlights the importance of using the (R)-lipoyl stereoisomer substantially separated from the (S)-lipoyl stereoisomer for therapeutic applications related to ischemic injury. google.com This indicates that the specific 3D orientation of the dithiolane ring is crucial for the desired biological effect, likely because it ensures the correct fit and orientation within the binding site of its molecular target. nih.govgoogle.com This stereoselective activity underscores that not only the chemical structure but also its precise spatial arrangement is a determining factor for the efficacy of this compound derivatives. researchgate.net

Advanced Analytical Methodologies for Research on Lipoyl 4 Aminobenzoic Acid

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of Lipoyl-4-aminobenzoic acid, enabling its separation from reaction precursors, byproducts, and potential polymeric impurities. Both high-performance liquid chromatography and thin-layer chromatography serve critical roles in its analytical workflow.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound and its derivatives. ischemix.com Given the presence of the 4-aminobenzoic acid moiety, which contains a chromophore, UV detection is a common and effective detection mode. derpharmachemica.com

Research findings have detailed specific HPLC methods for N-[(R)-lipoyl]-4-aminobenzoic acid, confirming its purity and characterizing its retention behavior. ischemix.com In one reported analysis, the compound showed a purity of 99% with a retention time of 15.25 minutes. ischemix.com The separation is typically achieved using reversed-phase columns, such as C18, with mobile phases consisting of an acetonitrile (B52724) and water gradient. nih.govnih.gov

A significant challenge in the synthesis of lipoic acid derivatives is the potential for intermolecular disulfide polymerization. ischemix.com A specialized size-exclusion chromatographic (SEC) HPLC method was developed to detect and characterize these higher molecular weight polymeric impurities. This technique separates molecules based on size, allowing for the identification of undesirable polymers that may form during crystallization or storage. ischemix.com

While UV detection is standard, fluorescence detection offers enhanced sensitivity for compounds that are naturally fluorescent or can be derivatized with a fluorescent tag. For instance, a novel fluorescent substrate, lipoyl-6-aminoquinoline (LAQ), was developed for an HPLC-based enzyme assay, demonstrating the utility of fluorescence in analyzing lipoyl compounds. nih.gov This suggests that similar derivatization strategies could be employed for highly sensitive quantification of this compound if required.

| Parameter | Description | Source |

|---|---|---|

| Compound | N-[(R)-lipoyl]-4-aminobenzoic acid | ischemix.com |

| Column Type | Reversed-Phase (e.g., C18), Size-Exclusion Chromatography (SEC) for polymer analysis | ischemix.comnih.govnih.gov |

| Mobile Phase | Typically a gradient of acetonitrile and water | nih.gov |

| Detection Mode | UV/Vis, Fluorescence (potential for high sensitivity) | nih.govnih.gov |

| Reported Retention Time | 15.25 min for N-[(R)-lipoyl]-4-aminobenzoic acid | ischemix.com |

| Application | Purity assessment, quantification, detection of polymeric impurities | ischemix.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative monitoring of reactions involving this compound and for assessing fraction purity during column chromatography purification. nih.govamrita.edu The technique separates compounds based on their differential partitioning between a stationary phase, typically silica (B1680970) gel, and a liquid mobile phase. amrita.edusigmaaldrich.com

In the synthesis of lipoic acid derivatives, TLC is used to monitor the progress of the reaction by spotting the reaction mixture alongside the starting materials on a silica gel plate. nih.gov The separation is achieved by developing the plate in an appropriate solvent system, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. rsc.org Since amino acids and their derivatives are often colorless, spots are visualized under UV light or by staining with a chemical reagent such as ninhydrin (B49086) or an iodine chamber. nih.govamrita.edu

While primarily qualitative, High-Performance Thin-Layer Chromatography (HPTLC) can be adapted for quantitative analysis. A rapid HPTLC method developed for quantifying p-aminobenzoic acid (PABA) in complex samples involved spectrodensitometric analysis at 270 nm. researchgate.net This demonstrates that TLC-based methods can provide quantitative data for the PABA-containing portion of the target molecule.

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Silica gel 60 F254-percolated plates | nih.gov |

| Mobile Phase | Varies depending on polarity; often mixtures like Ethyl acetate/Petroleum ether | rsc.org |

| Application | Monitoring reaction progress, preliminary purity assessment | nih.gov |

| Visualization | UV light (254 nm), iodine (I2) vapor, staining reagents (e.g., ninhydrin) | nih.govamrita.edu |

Spectroscopic Characterization Techniques

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. thermofisher.com For this compound, the FTIR spectrum provides clear evidence of its key structural features by detecting the characteristic vibrational frequencies of its bonds. nih.gov

The spectrum of this compound is expected to show a combination of absorptions from both the lipoic acid and 4-aminobenzoic acid moieties. Key expected peaks include:

O-H Stretch: A very broad band from the carboxylic acid group, typically in the 3500-2500 cm⁻¹ region. spectroscopyonline.com

N-H Stretch: A peak in the region of 3400-3200 cm⁻¹ corresponding to the amide N-H bond.

C-H Stretches: Absorptions for aliphatic C-H bonds just below 3000 cm⁻¹ and aromatic C-H bonds just above 3000 cm⁻¹.

C=O Stretches: Two distinct carbonyl absorptions are anticipated. One for the carboxylic acid C=O, typically around 1710-1680 cm⁻¹ for aromatic acids, and another for the amide C=O (Amide I band) around 1650 cm⁻¹. spectroscopyonline.com

C-O Stretch: A strong band between 1320 and 1210 cm⁻¹ associated with the carboxylic acid C-O bond. spectroscopyonline.com

O-H Bend: A broad wagging peak generally found between 960 and 900 cm⁻¹ is characteristic of a hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com

FTIR analysis of related Schiff base derivatives of 4-aminobenzoic acid has been used to confirm the formation of imine bonds and the presence of other functional groups, highlighting the technique's utility in characterizing modifications to the 4-aminobenzoic acid structure. rjptonline.orgmdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3500 - 2500 (very broad) | spectroscopyonline.com |

| Amide | N-H Stretch | 3400 - 3200 | rjptonline.org |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | spectroscopyonline.com |

| Amide | C=O Stretch (Amide I) | ~1650 | mdpi.com |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | spectroscopyonline.com |

| Carboxylic Acid | O-H Bend (Wag) | 960 - 900 (broad) | spectroscopyonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For N-[(R)-lipoyl]-4-aminobenzoic acid, specific chemical shifts have been reported. ischemix.com The spectrum clearly shows signals for the aromatic protons of the aminobenzoic acid ring, the aliphatic protons of the lipoyl chain, and the characteristic protons on the dithiolane ring. ischemix.comgoogle.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Source |

|---|---|---|---|

| NH (Amide) | 8.1 | d | ischemix.com |

| CH-S (Dithiolane) | 3.75 | m | ischemix.com |

| CH₂-S (Dithiolane) | 3.19 - 3.05 | m | ischemix.com |

¹³C NMR complements the ¹H NMR data by providing a spectrum of all unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbonyl carbons (both amide and carboxylic acid), the aromatic carbons, the aliphatic carbons of the lipoyl chain, and the carbons within the dithiolane ring. nih.govrsc.org For example, in derivatives of 4-aminobenzoic acid, the carboxylic carbon appears around 167 ppm, while aromatic carbons appear in the 115-153 ppm range. mdpi.com The carbons of the lipoyl moiety, including the dithiolane ring, would appear in the more upfield aliphatic region of the spectrum. nih.gov

Mass Spectrometry (MS and GC-MS)

Mass Spectrometry (MS) is a vital analytical technique for determining the molecular weight of this compound and confirming its elemental composition. Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for this purpose, as it is a soft ionization technique suitable for polar, thermally labile molecules. ischemix.com

For N-[(R)-lipoyl]-4-aminobenzoic acid, ESI-MS analysis has been reported to show a signal at m/z 326, corresponding to the protonated molecule [M+H]⁺, which confirms the calculated molecular weight of 325.45 g/mol . ischemix.com Tandem mass spectrometry (MS/MS) can be further employed to fragment the parent ion, providing structural information that helps to confirm the connectivity of the lipoyl and aminobenzoic acid moieties. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, but it generally requires the analyte to be volatile and thermally stable. core.ac.uk Direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal lability. However, analysis can be performed after a chemical derivatization step to convert the polar carboxylic acid and amide groups into more volatile esters or silyl (B83357) ethers. core.ac.ukuni-goettingen.de

| Technique | Ionization Mode | Reported m/z | Assignment | Source |

|---|---|---|---|---|

| Mass Spectrometry (MS) | Electrospray Ionization (ESI) | 326 | [M+H]⁺ | ischemix.com |

| Mass Spectrometry (MS) | Not Specified | 312 | [M-1]⁻ | google.com |

Enzymatic Assays for Compound Detection and Activity

Enzymatic assays are pivotal for studying the biological activity and metabolic fate of this compound. These methods offer high specificity and sensitivity, allowing for the detection of the compound and the quantification of related enzyme activities, such as lipoamidase, which cleaves the amide bond.

Fluorimetric and Colorimetric Assay Principles

Fluorimetric and colorimetric assays represent two common spectrophotometric techniques for quantifying enzymatic activity related to this compound. These methods rely on the measurement of a change in light absorption or fluorescence resulting from the enzymatic reaction.

One notable colorimetric assay for measuring lipoamidase activity involves the use of 2,6-dibromoquinone-4-chlorimide (DBQC). nih.gov In this method, lipoamidase hydrolyzes a lipoyl-substrate, such as lipoyl-N-p-aminobenzoate, releasing lipoic acid. nih.gov The assay mixture is acidified, and the liberated lipoic acid is extracted with ethyl acetate. The extracted lipoic acid then reacts with DBQC to produce a colored product that can be quantified spectrophotometrically. nih.gov This assay has been shown to correlate well with results from other methods, like the Marshall-Bratton reaction for quantitating p-aminobenzoate, and is sensitive enough to detect lipoamidase activity in various tissues. nih.gov

Fluorimetric assays often employ substrates that release a fluorescent product upon enzymatic cleavage. While specific fluorimetric assays directly targeting this compound are not extensively detailed in the provided context, the principle can be inferred from assays for similar enzymes. For instance, fluorometric assays for other hydrolases often use substrates conjugated to a fluorescent molecule like 4-methylumbelliferone (B1674119) (4-MU). nih.gov When the enzyme cleaves the substrate, 4-MU is released, and its fluorescence can be measured. nih.gov In the context of this compound, a synthetic substrate could be designed where the this compound moiety is linked to a fluorophore. The enzymatic activity of a hydrolase like lipoamidase would then be proportional to the increase in fluorescence. The choice of fluorophore and the specific reaction conditions are critical to minimize interference from other biological molecules. researchgate.net

Another approach involves the enzymatic conversion of 4-aminobenzoic acid, a potential hydrolysis product of this compound, into a detectable compound. For example, 4-aminobenzoate (B8803810) hydroxylase can convert 4-aminobenzoic acid to 4-hydroxyaniline, which can then be converted to an indophenol (B113434) dye for colorimetric quantification. nih.gov This method offers high selectivity, reducing interference from other substances present in biological samples. nih.gov

| Assay Type | Principle | Key Reagents | Detectable Product |

| Colorimetric | Enzymatic release of lipoic acid, followed by extraction and reaction with a chromogenic agent. | 2,6-dibromoquinone-4-chlorimide (DBQC) | Colored DBQC-lipoic acid adduct |

| Fluorimetric (Principle) | Enzymatic cleavage of a synthetic substrate, releasing a fluorescent molecule. | Fluorophore-conjugated substrate (e.g., 4-MU derivative) | Free fluorophore (e.g., 4-methylumbelliferone) |

| Enzymatic-Colorimetric | Enzymatic conversion of the hydrolysis product (4-aminobenzoic acid) to a colored dye. | 4-aminobenzoate hydroxylase, indophenol dye precursors | Indophenol dye |

HPLC-based Enzyme Activity Determination (e.g., Lipoamidase Activity)

High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for determining the activity of enzymes like lipoamidase, which hydrolyzes lipoyl-amides. These methods typically involve the use of a synthetic substrate that, upon enzymatic cleavage, releases a product that can be easily separated and quantified by HPLC, often coupled with a fluorescence detector for enhanced sensitivity. nih.govnih.gov

A significant advancement in this area was the development of an HPLC-based assay using the novel fluorescent substrate, lipoyl-6-aminoquinoline (LAQ) . nih.govresearchgate.net LAQ is synthesized from lipoic acid and 6-aminoquinoline. nih.gov Lipoamidase activity is determined by measuring the amount of the fluorescent product, 6-aminoquinoline, released after incubation with the enzyme source. nih.govjsir.gr.jp This method has been successfully applied to determine lipoamidase activity in various human tissues, including the liver, milk, and even in distinguishing between the grey and white matter of the cerebrum. nih.gov An important finding from this research is the observation of increased lipoamidase activity in human liver cancer tissue. nih.gov

Another sensitive HPLC-based assay for lipoamidase utilizes dansyl-α-lipoyllysine (DLL) as a fluorescent substrate. nih.govjsir.gr.jp In this assay, lipoamidase cleaves the amide bond between lipoic acid and the ε-amino group of the lysine (B10760008) moiety, releasing dansylated lysine (DL). nih.gov The enzyme activity is quantified by comparing the fluorescence intensity of DLL and the product DL, separated by HPLC. nih.gov This method was used to determine lipoamidase activity in various rat tissues, revealing the highest activity in the spleen, followed by the kidney, heart, lung, and liver, with activity in the brain being below the detection limit. nih.gov

The use of lipoyl-p-aminobenzoic acid (LPAB) as a substrate for lipoamidase has also been reported. jsir.gr.jpnih.gov The product of the enzymatic reaction, p-aminobenzoic acid (PABA), can be quantified using HPLC with fluorimetric detection. nih.gov Studies using this substrate have determined lipoamidase activity in human serum. nih.gov Interestingly, a strong correlation was found between serum lipoamidase and biotinidase activities. jsir.gr.jpnih.gov However, it has been noted that LPAB may not be a suitable substrate for tissue samples that have high biotinidase or bile salt-stimulated lipase (B570770) activities, as these enzymes can also hydrolyze LPAB. jsir.gr.jp

| Substrate | Enzyme | Detection Method | Key Findings |

| Lipoyl-6-aminoquinoline (LAQ) | Lipoamidase | HPLC with Fluorescence Detection | Lipoamidase activity detected in human liver, milk, and brain grey matter; increased activity in liver cancer. nih.gov |

| Dansyl-α-lipoyllysine (DLL) | Lipoamidase | HPLC with Fluorescence Detection | High lipoamidase activity in rat spleen, kidney, heart, lung, and liver. nih.gov |

| Lipoyl-p-aminobenzoic acid (LPAB) | Lipoamidase | HPLC with Fluorimetric Detection | Lipoamidase activity quantified in human serum; strong correlation with biotinidase activity. nih.gov |

Applications in Chemical Biology and Preclinical Research Models

Development of Novel Chemical Probes and Enzyme Substrates

The unique structure of lipoyl-4-aminobenzoic acid, which combines the functionalities of alpha-lipoic acid and 4-aminobenzoic acid (PABA), presents opportunities for its development as a chemical probe and enzyme substrate. While research specifically detailing the use of the conjugated this compound molecule as a probe is nascent, the parent molecule, 4-aminobenzoic acid, is a well-established building block in medicinal chemistry. nih.govnih.gov Its ability to undergo substitutions at both the amino and carboxyl groups makes it a versatile scaffold for creating a variety of molecules with potential therapeutic and diagnostic applications. nih.gov

Derivatives of 4-aminobenzoic acid have been successfully utilized to create potent enzyme inhibitors. bio-world.com For instance, by replacing the central amino acids of a tetrapeptide derived from plasminogen kringle 5 with a 4-aminobenzoic acid spacer, researchers have developed molecules that mimic the activity of the larger protein. nih.gov These molecules can displace the radiolabeled protein from its binding site on endothelial cells, demonstrating their potential as probes for studying angiogenesis. nih.gov This approach highlights the utility of the PABA scaffold in designing smaller molecules that retain the biological activity of larger, more complex peptides. nih.gov The lipoyl moiety could further enhance such probes, potentially improving cell permeability or enabling interaction with specific mitochondrial targets.

Antimicrobial Research Applications

The 4-aminobenzoic acid (PABA) portion of this compound is an essential nutrient for many pathogenic bacteria and fungi, where it serves as a precursor for folate synthesis. nih.gov This makes the PABA scaffold an attractive target for developing antimicrobial agents. Simple chemical modifications of PABA have been shown to produce compounds with significant antibacterial and antifungal properties. nih.govnih.gov

Studies on Schiff bases derived from 4-aminobenzoic acid have demonstrated potent, broad-spectrum antifungal activity and notable antibacterial effects, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govresearchgate.net For example, certain PABA derivatives have shown minimum inhibitory concentrations (MIC) as low as 7.81 µM against fungal strains and 15.62 µM against MRSA. nih.govnih.govresearchgate.net Other research on lipopeptides has also demonstrated broad-spectrum antibacterial and antifungal activity, with MIC values ranging from 90 to 300 μg/ml against various bacteria and drug-resistant Candida strains. frontiersin.org

Below is a table summarizing the in vitro antimicrobial activity of selected 4-aminobenzoic acid derivatives against various microbial strains.

| Derivative Type | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

| Schiff Base of PABA | Staphylococcus aureus (MRSA) | ≥ 15.62 µM |

| Schiff Base of PABA | Fungal Strains | ≥ 7.81 µM |

| Schiff Base of PABA | Mycobacterial Strains | ≥ 62.5 µM |

| Iturin-Like Lipopeptide | Bacterial Strains | 90 - 500 µg/ml |

| Bogorol-Like Lipopeptide | Bacterial Strains | 90 - 500 µg/ml |

| Iturin-Like Lipopeptide | Candida (drug-resistant) | 150 - 300 µg/ml |

| Bogorol-Like Lipopeptide | Candida (drug-resistant) | 150 - 300 µg/ml |

This table is for illustrative purposes and shows data for derivatives of 4-aminobenzoic acid and other lipopeptides.

The antimicrobial action of 4-aminobenzoic acid derivatives is often rooted in mechanism-based inhibition of essential microbial pathways. As PABA is a key component in the folate synthesis pathway for many microorganisms, derivatives can act as competitive inhibitors of enzymes in this pathway. nih.gov